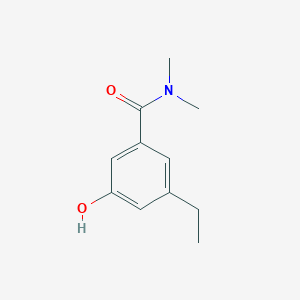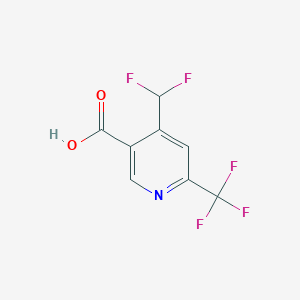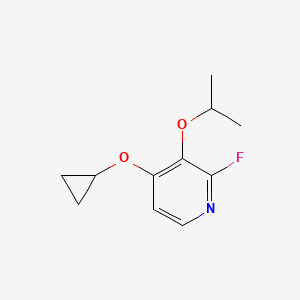
2-Isopropoxy-4-isopropylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropoxy-4-isopropylphenol: is an organic compound with the molecular formula C12H18O2 . It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with isopropoxy and isopropyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropoxy-4-isopropylphenol typically involves the alkylation of phenol with isopropyl alcohol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of acidic or basic catalysts to facilitate the substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous flow processes, where phenol and isopropyl alcohol are reacted in the presence of a catalyst. The reaction mixture is then purified through distillation or crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Isopropoxy-4-isopropylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The isopropoxy and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like aluminum chloride (AlCl3) or sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated phenolic compounds.
Scientific Research Applications
2-Isopropoxy-4-isopropylphenol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the manufacture of various industrial products, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Isopropoxy-4-isopropylphenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects are mediated through binding to receptors or interacting with cellular membranes, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
2-Isopropylphenol: A similar compound with only an isopropyl group attached to the phenol ring.
4-Isopropylphenol: Another related compound with the isopropyl group in the para position.
2,6-Diisopropylphenol: A compound with two isopropyl groups attached to the phenol ring.
Uniqueness
2-Isopropoxy-4-isopropylphenol is unique due to the presence of both isopropoxy and isopropyl groups, which confer distinct chemical and physical properties. This combination of functional groups allows for specific interactions and reactivity that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C12H18O2 |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
4-propan-2-yl-2-propan-2-yloxyphenol |
InChI |
InChI=1S/C12H18O2/c1-8(2)10-5-6-11(13)12(7-10)14-9(3)4/h5-9,13H,1-4H3 |
InChI Key |
GGJXQKVRGVEJBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Tert-butyl 2-[6-formyl-4-(trifluoromethyl)pyridin-2-YL]ethylcarbamate](/img/structure/B14849095.png)





![3-(Benzo[e]-1,4-dioxan-6-yl)acrylic acid methyl ester](/img/structure/B14849129.png)



